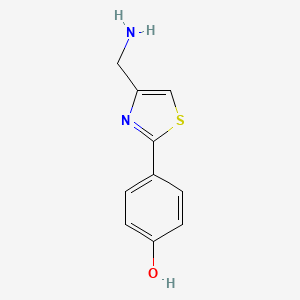

4-(4-(Aminomethyl)thiazol-2-yl)phenol

描述

Historical Context of Thiazole Chemistry

The foundations of thiazole chemistry trace back to the late 19th century, when pioneering chemists first encountered these remarkable heterocyclic compounds. Thiazole was initially described by Hantzsch and Weber in 1887, marking the beginning of systematic investigations into this five-membered heterocyclic class. The structural elucidation of thiazole was subsequently confirmed by Prop in 1889, establishing the fundamental understanding of its aromatic character and unique electronic properties. These early discoveries laid the groundwork for what would become one of the most important classes of heterocyclic compounds in organic chemistry.

The historical development of thiazole chemistry was marked by significant controversies and methodological breakthroughs that shaped our modern understanding of these compounds. In 1892, a notable scientific dispute arose between Hantzsch and Tcherniac regarding the structure and properties of thiocyanoacetone and its relationship to thiazole derivatives. This controversy, which continued for thirty-six years, ultimately contributed to a deeper understanding of thiazole isomerization processes and the fundamental chemistry underlying these heterocyclic systems. The resolution of these debates through careful experimental work and structural analysis established thiazole chemistry as a rigorous scientific discipline.

The early synthetic methodologies developed during this period established the foundation for modern thiazole synthesis. The Hantzsch thiazole synthesis, first reported in 1887, demonstrated the condensation of alpha-haloketones with thioamides to form substituted thiazole derivatives. This reaction has become one of the most widely used methods for thiazole synthesis due to its reliability and broad substrate scope. The mechanism involves nucleophilic attack by the sulfur atom in thioamides on the electrophilic carbon of alpha-haloketones, followed by cyclization to form the thiazole ring system.

The Cook-Heilbron thiazole synthesis, discovered in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L Levy, marked another significant milestone in thiazole chemistry. This method specifically enabled the formation of 5-aminothiazoles through the reaction of alpha-aminonitriles or aminocyanoacetates with dithioacids, carbon disulfide, carbon oxysulfide, or isothiocyanates under mild aqueous conditions. Prior to this discovery, 5-aminothiazoles were relatively unknown compounds, but the Cook-Heilbron synthesis opened new avenues for accessing these structurally important molecules with significant yield and diversity.

Significance of Aminothiazole Scaffolds in Chemical Research

Aminothiazole scaffolds have emerged as privileged structures in medicinal chemistry, demonstrating exceptional versatility and biological relevance across multiple therapeutic areas. The 2-aminothiazole moiety, in particular, has shown a remarkable array of biological activities including antibacterial, antifungal, antitubercular, anti-human immunodeficiency virus, anti-inflammatory, anticancer, anticonvulsant, antidiabetic, antihypertensive, antiprotozoal, dopaminergic, plasminogen activator inhibitor-1, neuroprotective, and antioxidant properties. This broad spectrum of activities has made 2-aminothiazole an attractive scaffold for drug discovery and development efforts worldwide.

The structural characteristics of aminothiazoles contribute significantly to their biological activity and pharmaceutical utility. The thiazole ring system exhibits significant pi-electron delocalization, resulting in greater aromaticity compared to corresponding oxazoles. This enhanced aromaticity is evidenced by the chemical shift of ring protons in proton nuclear magnetic resonance spectroscopy, which indicates a strong diamagnetic ring current. The calculated pi-electron density reveals that the carbon-5 position is the primary site for electrophilic substitution, followed by carbon-4, while carbon-2 serves as the preferred site for nucleophilic substitution.

Recent research has highlighted the role of aminothiazoles as frequent-hitting fragments in biophysical binding assays, leading to their classification as promiscuous 2-aminothiazoles. While this promiscuity can present challenges in drug development, it also underscores the inherent binding affinity of these scaffolds for diverse protein targets. The analysis of fragment libraries used for fragment-based drug discovery has revealed that 2-aminothiazoles behave as frequent hitters under both fragment-based drug discovery and high-throughput screening settings, with the problem being more pronounced in fragment-based studies.

The therapeutic applications of aminothiazole derivatives span numerous clinical areas, with several marketed drugs containing the 2-aminothiazole moiety. Examples include abafungin, acotiamide, amiphenazole, amthamine, avatrombopag, aztreonam, cefepime, cefixime, ceftizoxime, ceftiofur, ceftibuten, cefpirome, famotidine, meloxicam, and pramipexole. These diverse applications demonstrate the versatility of the aminothiazole scaffold in addressing various therapeutic needs and validate its importance in pharmaceutical research.

Contemporary research has focused on the development of aminothiazole derivatives as anticancer agents, with particular attention to their role as privileged scaffolds for anti-cancer drug discovery. These compounds have shown activity against various cancer-related targets including tubulin protein, histone acetylase/histone deacetylase, phosphatidylinositol 3-kinases, Src/Abl kinase, BRAF kinase, epidermal growth factor receptor kinase, and sphingosine kinase. The structure-activity relationships of these compounds have been extensively investigated to optimize their therapeutic potential and reduce unwanted side effects.

Overview of 4-(4-(Aminomethyl)thiazol-2-yl)phenol

The compound this compound represents a sophisticated hybrid molecule that integrates the pharmacologically relevant thiazole ring system with phenolic functionality. This compound possesses the molecular formula C₁₀H₁₀N₂OS and exhibits a molecular weight of 206.27 grams per mole. The structural architecture of this molecule positions it uniquely within the aminothiazole family, featuring an aminomethyl substituent at the 4-position of the thiazole ring and a phenolic group attached at the 2-position.

The structural framework of this compound consists of several key functional components that contribute to its potential biological activity. The thiazole ring serves as the central heterocyclic core, providing the aromatic character and electronic properties characteristic of this class of compounds. The aminomethyl group at the 4-position introduces primary amine functionality, which can participate in hydrogen bonding interactions and serve as a site for further chemical modification. The phenolic hydroxyl group contributes additional hydrogen bonding capability and can influence the compound's solubility and interaction with biological targets.

The compound's classification within the broader category of thiazole derivatives positions it among molecules known for their utility in pharmaceutical applications. The integration of both thiazole and phenolic functionalities creates opportunities for diverse molecular interactions with biological targets. The thiazole ring contributes to the compound's reactivity and biological activity, while the phenolic hydroxyl group can participate in hydrogen bonding, influencing solubility and interaction patterns with proteins and other biomolecules.

The synthetic accessibility of this compound can be approached through several established methodologies in thiazole chemistry. The Hantzsch thiazole synthesis provides a potential route through the condensation of appropriately substituted alpha-haloketones with thioamides. Alternative synthetic approaches may involve the use of thiourea derivatives in cyclization reactions or the application of Cook-Heilbron synthesis principles for aminothiazole formation. The specific synthetic route chosen would depend on the availability of starting materials and the desired regioselectivity of substitution patterns.

Research Objectives and Scientific Relevance

The investigation of this compound addresses several critical objectives in contemporary heterocyclic chemistry and pharmaceutical research. The primary objective involves comprehensive characterization of this compound's chemical properties, including its synthesis, reactivity patterns, and potential for biological activity. Understanding the structure-activity relationships of this specific aminothiazole derivative contributes to the broader knowledge base of heterocyclic medicinal chemistry and informs future drug discovery efforts.

The scientific relevance of this research extends to multiple domains within chemical and pharmaceutical sciences. From a synthetic chemistry perspective, the study of this compound provides insights into the reactivity patterns of aminothiazole-phenolic hybrid systems and their potential for further functionalization. The presence of multiple reactive sites, including the primary amine, phenolic hydroxyl, and thiazole ring system, creates opportunities for diverse chemical transformations and the development of compound libraries for biological screening.

The biological relevance of this compound stems from the established pharmacological importance of both aminothiazole and phenolic structural motifs. The aminothiazole scaffold has demonstrated significant potential in various therapeutic applications, including anticancer activity through multiple mechanisms of action. The phenolic component adds additional dimensions to potential biological interactions, including antioxidant properties and the ability to interact with phenol-binding proteins and enzymes.

Contemporary research in thiazole chemistry has emphasized the development of novel inhibitors for various biological targets, with recent discoveries including thiazole carboxamide derivatives as vanin-1 inhibitors for inflammatory bowel disease treatment. The compound X17, a thiazole carboxamide derivative, demonstrated potent inhibition against vanin-1 at protein, cellular, and tissue levels, achieving high bioavailability and exhibiting anti-inflammatory and antioxidant activities. These findings illustrate the continued relevance of thiazole-based compounds in addressing contemporary medical challenges.

The research objectives also encompass the evaluation of this compound within the context of current trends in drug discovery, particularly regarding its potential as a lead compound for further optimization. The structural features of this compound align with contemporary approaches to drug design that emphasize the incorporation of privileged scaffolds and the strategic placement of functional groups to optimize target selectivity and pharmacokinetic properties. Understanding the fundamental properties of this compound contributes to the rational design of next-generation therapeutics based on the aminothiazole scaffold.

Structure

2D Structure

属性

IUPAC Name |

4-[4-(aminomethyl)-1,3-thiazol-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c11-5-8-6-14-10(12-8)7-1-3-9(13)4-2-7/h1-4,6,13H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQSIXWDPQPVAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696066 | |

| Record name | 4-[4-(Aminomethyl)-1,3-thiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858009-29-7 | |

| Record name | 4-[4-(Aminomethyl)-1,3-thiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Thiazole Ring Construction via Cyclization

The core thiazole ring is typically constructed by the cyclization of precursors such as substituted acetophenones with thiourea or thiosemicarbazide derivatives. This method is widely reported for synthesizing 2-amino-4-aryl thiazole derivatives, including phenol-substituted analogues.

- Reaction: Substituted acetophenones react with thiourea under catalytic conditions to form 2-amino-4-aryl thiazoles.

- Catalysts: Various catalytic systems have been explored, including:

- N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA)

- Poly(N,N′-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS)

- Combination of TBBDA with nano-magnetic catalyst supported on functionalized 4-amino-pyridine silica (MNPs@SiO2-Pr-AP)

- Advantages: The combination of TBBDA and MNPs@SiO2-Pr-AP provides the highest yields and shortest reaction times, indicating an efficient catalytic system for this synthesis.

Aminomethylation of Thiazole Derivatives

For introducing the aminomethyl group on the thiazole ring, alkylation reactions of 2-aminothiazole intermediates are employed:

- Starting Material: Commercially available 2-aminothiazole

- Process:

- Sulfonylation of 2-aminothiazole to form N-sulfonylated intermediates.

- Subsequent alkylation with alkylating agents to introduce the aminomethyl group.

- Reaction Conditions: Typically performed in aqueous media with sodium acetate as a base at 80–85 °C for 4–8 hours.

- Yields: High yields reported, often exceeding 80%.

Detailed Synthetic Procedure Example

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Aminothiazole (1 equiv), 4-methylbenzenesulfonyl chloride (1.5 equiv), sodium acetate (2 equiv), distilled water, 80–85 °C, 4 h | Sulfonylation of 2-aminothiazole to form N-sulfonyl intermediate | 83 | Light brown powder, mp 150–152 °C |

| 2 | N-sulfonyl intermediate, alkylating agent (e.g., chloromethylamine), appropriate solvent, 80 °C, 6 h | Alkylation to introduce aminomethyl group | 80–88 | High purity achieved after purification |

This two-step sequence is effective for preparing aminomethyl-substituted thiazole derivatives with phenol substituents.

Alternative Green Chemistry Approach

A green synthetic approach involves the use of tert-butyl hydroperoxide (TBHP) as an oxidant in ethanol-water mixtures for the preparation of related amino-thiadiazole phenol derivatives, which share structural similarities with the target compound.

- Procedure: Aldehydes and thiosemicarbazide are reacted in ethanol with TBHP at room temperature for 4 hours.

- Purification: Post-reaction, the mixture is worked up with ethyl acetate, water, and sodium bicarbonate, followed by silica gel chromatography.

- Yield: Approximately 80%

- Relevance: Though this method applies to thiadiazole analogues, it demonstrates potential for adaptation to thiazole derivatives with aminomethyl groups.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonylation + Alkylation | 2-Aminothiazole, sulfonyl chlorides | Sodium acetate, alkylating agents | 80–85 °C, 4–8 h | 80–88 | High purity, scalable |

| Cyclization of Acetophenones + Thiourea | Substituted acetophenones, thiourea | TBBDA, PBBS, MNPs@SiO2-Pr-AP | Varied, optimized for catalyst | High (up to 90) | Efficient catalytic systems |

| Oxidative Cyclization (Green) | Aldehydes, thiosemicarbazide | TBHP in ethanol-water | Room temp, 4 h | ~80 | Environmentally friendly |

Research Findings and Analysis

- The combination of advanced catalytic systems such as TBBDA with nano-magnetic catalysts significantly improves reaction efficiency and product yield in the synthesis of 2-amino-4-aryl thiazoles.

- Sulfonylation followed by alkylation is a robust and reproducible method for introducing aminomethyl groups onto the thiazole ring, with reaction parameters well established for high yield and purity.

- Green chemistry methods using TBHP offer promising environmentally benign alternatives but may require further optimization to target specifically 4-(4-(aminomethyl)thiazol-2-yl)phenol.

化学反应分析

Types of Reactions

4-(4-(Aminomethyl)thiazol-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole and phenol compounds .

科学研究应用

4-(4-(Aminomethyl)thiazol-2-yl)phenol has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for potential anticancer and antiviral activities.

Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators

作用机制

The mechanism of action of 4-(4-(Aminomethyl)thiazol-2-yl)phenol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This compound can also interfere with the synthesis of nucleic acids and proteins, leading to antimicrobial and anticancer effects .

相似化合物的比较

Comparison with Similar Thiazole Derivatives

Structural Modifications and Substituent Effects

Thiazole derivatives vary widely based on substituents attached to the core structure. Key comparisons include:

Substituents on the Thiazole Ring

- 4-(4′-Nitrophenyl)thiazol-2-amine (7): Features a nitro group at the para position of the phenyl ring. Synthesized via cyclization of p-nitro acetophenone and thiourea with 94% yield .

- 4-(4-Chlorophenyl)thiazol-2-yl derivatives : Chlorine substituents enhance lipophilicity and may improve membrane permeability. For example, compound 9 in incorporates a 4-chlorophenyl group and demonstrates radical scavenging activity .

Functional Group Variations

- ER-30346 : A triazole-containing thiazole derivative with a difluorophenyl group, exhibiting potent antifungal activity (IC₅₀ = 6.2 μM). The triazole moiety enhances binding to fungal cytochrome P450 enzymes .

- 2-(Benzo[d]thiazol-2-yl)-5-(4-(4-chlorophenylsulfonyl)piperazin-1-yl)phenol: Incorporates a sulfonyl-piperazine group, which may enhance interactions with cancer-related targets. This compound shows promising anticancer activity .

Physicochemical Properties

- Solubility: Nitro and chlorophenyl derivatives exhibit low water solubility due to hydrophobic aromatic groups . Methyl-substituted thiazoles (e.g., 4-(4-Methyl-1,3-thiazol-2-yl)phenol) show moderate solubility in organic solvents like ethanol . The aminomethyl group in the target compound may improve aqueous solubility compared to nitro or methyl analogs.

Thermal Stability :

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Substituents | Synthesis Yield | Solubility | Bioactivity |

|---|---|---|---|---|

| 4-(4-(Aminomethyl)thiazol-2-yl)phenol | Aminomethyl, phenol | Not reported | Predicted moderate | Not reported |

| 4-(4′-Nitrophenyl)thiazol-2-amine | Nitrophenyl | 94% | Low water | Not specified |

| ER-30346 | Triazole, difluorophenyl | Not reported | Organic-soluble | Antifungal |

| 4-(4-Methyl-1,3-thiazol-2-yl)phenol | Methyl, phenol | Not reported | Moderate organic | Material science |

生物活性

4-(4-(Aminomethyl)thiazol-2-yl)phenol, also known as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole moiety, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a phenolic group attached to a thiazole ring, which contributes to its biological activity. The presence of the amino group enhances its solubility and potential interactions with biological targets.

Antimicrobial Activity

Numerous studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

These findings suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of thiazole derivatives has been well-documented. In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines:

These results indicate that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of thiazole derivatives. In vivo studies have shown that compounds related to this compound can reduce inflammation markers in animal models:

| Study Type | Inflammatory Model | Result |

|---|---|---|

| In Vivo | Carrageenan-induced paw edema | Significant reduction in edema after treatment with 20 mg/kg dose |

This suggests that the compound may inhibit pro-inflammatory cytokines and mediators, contributing to its therapeutic potential in inflammatory diseases.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives against clinical isolates of bacteria. The results indicated that certain modifications to the thiazole ring significantly enhanced antibacterial efficacy, suggesting structure-activity relationships (SARs) that could inform future drug design .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of thiazole derivatives on human cancer cell lines. The study revealed that specific substitutions on the phenolic ring led to increased potency against breast and lung cancer cells, emphasizing the importance of molecular modifications in enhancing biological activity .

- In Vivo Anti-inflammatory Studies : A comprehensive study assessed the anti-inflammatory effects of a series of thiazole derivatives in animal models. The findings indicated that compounds with an aminomethyl substitution exhibited significant reductions in inflammatory markers compared to controls, supporting their potential application in treating inflammatory diseases .

常见问题

Q. What are the optimal synthetic routes for 4-(4-(Aminomethyl)thiazol-2-yl)phenol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves constructing the thiazole ring via cyclization of thiourea with α-haloketones under acidic conditions. For example, describes a method where 4-(benzo[d]thiazol-2-yl)benzenamine reacts with aryl isothiocyanates to form thioureas, which are cyclized to thiadiazinane or triazinane derivatives . To optimize yield, reaction parameters like temperature (e.g., 90°C for 6 hours in ) and solvent (e.g., ethanol or acetone for recrystallization) should be carefully controlled. Purification via column chromatography or recrystallization is critical for isolating high-purity products.

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (e.g., used in to confirm substituent positions and aromatic protons).

- IR Spectroscopy : Identifies functional groups like -NH (stretching ~3300 cm) and thiazole C-S bonds (~650 cm) .

- Mass Spectrometry : Determines molecular weight and fragmentation patterns (PubChem data in ).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated in for structural validation .

Q. How can the aminomethyl group on the thiazole ring be selectively modified to enhance solubility without compromising bioactivity?

- Methodological Answer :

- Acylation : React with acetic anhydride to form amides, improving hydrophobicity.

- Mannich Reactions : Introduce hydrophilic groups (e.g., hydroxyl or aminoalkyl) via formaldehyde and secondary amines (analogous to ) .

- Protection-Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups to temporarily protect the amine during synthetic steps .

Advanced Research Questions

Q. How does the substitution pattern on the thiazole ring influence the biological activity of this compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents (e.g., in ) enhance anticancer activity by increasing electrophilicity and target binding .

- Hydrophobic Substituents : Methyl or phenyl groups (e.g., and ) improve membrane permeability, critical for intracellular targets .

- Meta vs. Para Positions : Para-substituted derivatives (e.g., 4-nitrophenyl in ) show higher activity due to optimal steric alignment with target proteins .

Q. What in vitro models are suitable for evaluating the anticancer activity of this compound, and how should dose-response studies be designed?

- Methodological Answer :

- Cell Lines : Use panels like NCI-60 to screen across cancer types (e.g., references thiazole derivatives tested in leukemia and solid tumors) .

- Assays : MTT or SRB assays for viability; IC values calculated via nonlinear regression (e.g., uses EC for antifungal activity) .

- Dose Ranges : Start at 0.1–100 µM, with 3–5 replicates per concentration. Include positive controls (e.g., doxorubicin) and solvent controls.

Q. How can computational chemistry aid in predicting the binding affinity of this compound to target proteins like kinases or tubulin?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate interactions with ATP-binding pockets (e.g., shows docking poses for thiazole-triazole derivatives) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER).

- QSAR Models : Corrogate substituent effects with bioactivity data (e.g., links nitro groups to enhanced cytotoxicity) .

Data Contradictions and Resolution

Q. Conflicting reports on the role of methoxy groups in thiazole derivatives: How should researchers reconcile these findings?

- Methodological Answer :

- : Methoxy groups in 3,4-dimethoxyphenyl enhance solubility but reduce antiproliferative activity compared to nitro-substituted analogs .

- : Methyl groups improve pharmacokinetics without significant loss of potency .

- Resolution : Use combinatorial libraries to test methoxy vs. nitro substituents in parallel, followed by in vivo PK/PD studies to balance solubility and efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。